1,3-Thiazol-5-ylmethyl benzenecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(9-4-2-1-3-5-9)14-7-10-6-12-8-15-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSYXDOLEIYNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819087 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 1,3 Thiazol 5 Ylmethyl Benzenecarboxylate
Strategies for the Construction of the 1,3-Thiazole-5-ylmethyl Moiety
The initial and most critical phase in the synthesis is the formation of the (1,3-thiazol-5-yl)methanol precursor. This involves creating the five-membered thiazole (B1198619) ring with a methyl or hydroxymethyl group specifically at the C5 position.
Cyclocondensation Approaches for Thiazole Ring Formation (e.g., Hantzsch-type reactions and modifications)
The Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone for the formation of the thiazole ring. youtube.comwikipedia.orgbepls.com The traditional method involves the cyclocondensation reaction between an α-haloketone and a thioamide. youtube.commdpi.com For the synthesis of the (1,3-thiazol-5-yl)methanol precursor, this reaction requires careful selection of starting materials to ensure the correct substitution pattern.
A plausible Hantzsch approach would involve the reaction of thioformamide (B92385) with a functionalized 3-carbon α-haloketone, such as 1-halo-3-hydroxyacetone or its protected equivalent. The thioformamide provides the N2 and S1 atoms of the ring, while the α-haloketone derivative supplies the C4, C5, and N3 atoms. The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Modifications to the classic Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener conditions. mdpi.com These can include using microwave irradiation or ultrasonic activation. mdpi.com Furthermore, the reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization, which is a critical consideration in substituted thiazole synthesis. rsc.org
| Reactant A (C-4, C-5 source) | Reactant B (N-2, S-1, C-2 source) | Key Conditions | Intermediate Product | Reference |
|---|---|---|---|---|
| 1-Chloro-3-hydroxyacetone | Thioformamide | Reflux in ethanol | (1,3-Thiazol-5-yl)methanol | youtube.commdpi.com |
| 1,3-Dichloroacetone | Thioformamide | Two-step process, requires subsequent nucleophilic substitution | 5-(Chloromethyl)-1,3-thiazole | nih.gov |
| Ethyl 2-chloroacetoacetate | Thioformamide | Cyclocondensation followed by reduction | Ethyl 5-methyl-1,3-thiazole-4-carboxylate | chemicalbook.com |
Formation of the 5-Substituted Thiazole Core with a Methyl Linker
Achieving substitution specifically at the C5 position of the thiazole ring is a significant synthetic challenge. While the Hantzsch synthesis provides a direct route, other methods can also be considered. The Cook-Heilborn synthesis, for example, converts α-aminonitriles into 5-aminothiazoles using reagents like carbon disulfide or isothiocyanates. pharmaguideline.com Subsequent diazotization and substitution could potentially install the required hydroxymethyl group.
Another strategy involves the modification of a pre-formed thiazole ring. However, direct functionalization of the thiazole C-H bonds can be challenging due to issues with regioselectivity; electrophilic substitution often favors the C4 or C5 position depending on the substituents already present, while nucleophilic attack can also occur. pharmaguideline.com A more controlled approach involves synthesizing a thiazole with a functional group at the C5 position that can be converted into a methyl or hydroxymethyl group. For instance, a 5-carboxythiazole or 5-cyanothiazole could be reduced to the corresponding alcohol, (1,3-thiazol-5-yl)methanol. This reduction is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com
Exploration of Advanced Catalytic Methods in Thiazole Synthesis
Modern organic synthesis has seen the advent of powerful catalytic methods for constructing heterocyclic rings. nih.gov Metal-catalyzed cross-coupling reactions and multicomponent reactions offer alternative pathways to substituted thiazoles. organic-chemistry.orgacs.org For example, copper-catalyzed aerobic oxidative reactions have been used to synthesize thiazoles from starting materials like phenyl acetic aldehyde, primary amines, and elemental sulfur. nih.gov While these methods provide access to a wide range of substituted thiazoles, tailoring them for the specific synthesis of a 5-hydroxymethyl derivative requires careful design of the reaction substrates. nih.gov Rhodium(II)-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles with thionoesters have also been shown to produce 2,5-disubstituted thiazoles. organic-chemistry.org These advanced methods often provide advantages in terms of efficiency, functional group tolerance, and milder reaction conditions compared to traditional cyclocondensation approaches. nih.gov
Approaches for the Introduction of the Benzenecarboxylate Moiety
Once the key precursor, (1,3-thiazol-5-yl)methanol, has been synthesized, the final step is the introduction of the benzenecarboxylate group. This is accomplished through an esterification reaction.
Esterification and Transesterification Reactions
The most direct method for forming the ester linkage is the Fischer esterification. This involves reacting the alcohol, (1,3-thiazol-5-yl)methanol, with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). dergipark.org.trresearchgate.net The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often by azeotropic distillation. google.com Microwave-assisted protocols have been shown to accelerate this reaction significantly. usm.my
Alternatively, the alcohol can be reacted with a more reactive derivative of benzoic acid, such as benzoyl chloride or benzoic anhydride. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the HCl or benzoic acid byproduct, respectively.
| Method | Benzoic Acid Source | Alcohol | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Benzoic Acid | (1,3-Thiazol-5-yl)methanol | H₂SO₄ or pTSA, heat | Simple, inexpensive reagents | dergipark.org.trusm.my |
| Acyl Chloride Method | Benzoyl Chloride | (1,3-Thiazol-5-yl)methanol | Pyridine or Triethylamine | High reactivity, not equilibrium-limited | nih.gov |
| Steglich Esterification | Benzoic Acid | (1,3-Thiazol-5-yl)methanol | DCC or EDC, DMAP | Mild conditions, good for sensitive substrates | nih.govorganic-chemistry.org |
| Mitsunobu Reaction | Benzoic Acid | (1,3-Thiazol-5-yl)methanol | DEAD or DIAD, PPh₃ | Mild conditions, stereochemical inversion | organic-chemistry.orgwikipedia.orgnih.gov |
Coupling Strategies Involving Benzoic Acid Derivatives
For substrates that may be sensitive to the harsh conditions of traditional esterification, modern coupling strategies offer milder alternatives. The Steglich esterification is a widely used method that employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. nih.govorganic-chemistry.org The reaction is catalyzed by a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govyoutube.com In this process, the benzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the (1,3-thiazol-5-yl)methanol to form the desired ester and a dicyclohexylurea byproduct. organic-chemistry.org
Another powerful method is the Mitsunobu reaction. wikipedia.orgnih.gov This reaction allows for the condensation of an alcohol and a carboxylic acid under mild, neutral conditions using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an oxyphosphonium salt from the alcohol, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion, leading to inversion of configuration if the alcohol's carbinol center is chiral. organic-chemistry.orgnih.gov This method is particularly valuable for its mild conditions and high reliability. tcichemicals.com
Multi-Component Reactions in the Synthesis of Analogous Structures
Multi-component reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules like thiazole derivatives due to their efficiency and atom economy. nih.govbepls.com These reactions involve the combination of three or more starting materials in a single step to form a product that incorporates substantial portions of all the reactants. iau.ir For the synthesis of structures analogous to 1,3-Thiazol-5-ylmethyl benzenecarboxylate, MCRs offer a convergent and streamlined approach.
A common and well-established MCR for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. nih.govnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net In the context of synthesizing analogs of this compound, a three-component reaction could be envisioned. For instance, the reaction of an arylglyoxal, a primary amine, and a source of sulfur could yield highly substituted thiazole derivatives. iau.ir The use of catalysts, such as N-methyl imidazole, can accelerate these reactions, often allowing them to proceed under solvent-free conditions at room temperature. iau.ir
Recent advancements have focused on developing greener and more efficient MCR protocols. bepls.com This includes the use of environmentally benign solvents like water, microwave-assisted synthesis, and the application of reusable catalysts. bepls.commdpi.com For example, a one-pot, multi-component procedure for synthesizing Hantzsch thiazole derivatives has been developed using silica-supported tungstosilisic acid as a reusable catalyst, which can be employed under both conventional heating and ultrasonic irradiation. mdpi.com
The table below summarizes various multi-component strategies applicable to the synthesis of thiazole derivatives, which could be adapted for creating analogs of this compound.
| Reaction Type | Reactants | Catalyst/Conditions | Key Features |
| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides | Refluxing alcohol | Classic and widely used method. scispace.com |
| Three-Component Reaction | Primary amines, Dialkyl acetylenedicarboxylates, Isothiocyanates | N-methyl imidazole, solvent-free | Rapid access to diversely substituted thiazoles. iau.ir |
| Domino Reaction | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Water, microwave irradiation | Green, efficient, and catalyst-free. bepls.com |
| One-Pot Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | High yields and reusable catalyst. mdpi.com |
Stereochemical Control in the Synthesis of Chiral Analogs
The introduction of chirality into thiazole-containing molecules is of significant interest due to the potential for stereospecific interactions with biological targets. For chiral analogs of this compound, controlling the stereochemistry during synthesis is a critical challenge.
One of the key reactions where stereochemical control can be exerted is the Hantzsch thiazole synthesis. nih.gov The distribution of stereochemical products in this reaction can be influenced by various factors, including the nature of the substituents on the reactants. A Hammett free-energy equation analysis has shown a correlation between substituent effects and the rate of epimerization during thiazole formation, which in turn affects the final stereochemical outcome. nih.gov
In the synthesis of the HIV protease inhibitor Ritonavir, which contains thiazole moieties, stereochemical control is paramount. wikipedia.org The synthesis of its complex backbone relies on starting with a chiral precursor, L-phenylalanine, and maintaining the stereochemistry throughout a multi-step sequence. wikipedia.org This approach of using a chiral pool starting material is a common strategy to achieve stereochemical control.
Another approach involves the use of chiral catalysts or auxiliaries to induce asymmetry in the reaction. While specific examples for the direct asymmetric synthesis of this compound analogs are not prevalent in the literature, general principles of asymmetric synthesis can be applied. This could involve the use of chiral ligands in metal-catalyzed cross-coupling reactions to form precursors or the employment of chiral phase-transfer catalysts in the alkylation steps.
The following table outlines potential strategies for achieving stereochemical control in the synthesis of chiral thiazole analogs.
| Strategy | Description | Example Application |
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material. | Synthesis of Ritonavir starting from L-phenylalanine. wikipedia.org |
| Substrate Control | The inherent stereochemistry of the substrate directs the stereochemical outcome of the reaction. | Hammett analysis of stereochemical control in Hantzsch thiazole synthesis. nih.gov |
| Chiral Auxiliaries | A chiral group is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. | |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. |
Optimization of Reaction Parameters for Scalability and Efficiency
The transition of a synthetic route from a laboratory scale to an industrial process necessitates a thorough optimization of reaction parameters to ensure scalability, efficiency, and cost-effectiveness. For the synthesis of this compound and its analogs, several key parameters can be optimized.
Catalyst and Solvent Selection: The choice of catalyst and solvent system is crucial. For instance, in the synthesis of pyrazole-linked thiazole derivatives via a multi-component reaction, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) was found to be an effective hydrogen bond donating reaction medium, allowing the reaction to proceed efficiently at room temperature. acs.org The development of catalyst-free methods, such as the synthesis of thiazole-barbituric acid hybrids using liquid-assisted grinding (LAG), offers an environmentally friendly and efficient alternative. researchgate.net
Reaction Time and Temperature: Optimizing reaction time and temperature can significantly impact the yield and purity of the product. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of thiazol-2-imines compared to conventional heating methods. researchgate.net For example, a reaction that required 1.5-2 hours of reflux yielded only 68% of the product, while microwave irradiation for 1.5 minutes resulted in a 94% yield. researchgate.net
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. bepls.com This includes the use of ultrasound irradiation in conjunction with green biocatalysts, which has been shown to be effective in the synthesis of thiazole derivatives. nih.gov The optimization of catalyst loading, solvent choice, and reaction time under ultrasonic conditions can lead to high yields in short reaction times. nih.gov
The table below provides a summary of optimized reaction conditions for the synthesis of various thiazole derivatives, highlighting the impact of different parameters.
| Reaction | Catalyst/Solvent | Time | Temperature | Yield | Reference |
| Synthesis of Pyrazole-linked Thiazoles | HFIP | - | Room Temperature | Good to Excellent | acs.org |
| Synthesis of Thiazol-2-imines | Catalyst-free, Microwave | 10-15 min | - | Up to 94% | researchgate.net |
| Synthesis of Thiazole-barbituric Acid Hybrids | Catalyst-free, Liquid-assisted grinding with water | 45 min | Room Temperature | 55% | researchgate.net |
| Synthesis of Thiazole Derivatives | TCsSB (15% wt.) in EtOH, Ultrasonic Irradiation | 20 min | 35 °C | High | nih.gov |
Chemical Reactivity and Transformation Pathways of 1,3 Thiazol 5 Ylmethyl Benzenecarboxylate
Reactivity of the Thiazole (B1198619) Heterocyclic Ring System
The 1,3-thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a unique electronic distribution and reactivity. wikipedia.org Its aromaticity is confirmed by significant pi-electron delocalization. wikipedia.org The electron density within the ring is not uniform; the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich. pharmaguideline.com This electronic arrangement governs the ring's susceptibility to various chemical reactions.
Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. In the thiazole nucleus, the position of attack is heavily influenced by the ring's inherent electron distribution and the nature of any existing substituents.
Calculations of pi-electron density indicate that the C5 position is the most favorable site for electrophilic substitution. wikipedia.org Reactions such as halogenation and sulfonation preferentially occur at this position. pharmaguideline.com However, in 1,3-Thiazol-5-ylmethyl benzenecarboxylate, the C5 position is already substituted with the methyl benzenecarboxylate group. When the C5 position is occupied, electrophilic attack at other positions becomes significantly less favorable. pharmaguideline.com The presence of an electron-donating group at the C2 position can facilitate electrophilic attack at C5, though this is not the case for the target molecule. pharmaguideline.com While C5 is the primary site, substitution might also be possible at C4 under certain conditions, influenced by the polarization of the S-C4 bond. researchgate.net
Table 1: Regioselectivity of Electrophilic Substitution on the Thiazole Ring
| Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Notes |
|---|---|---|---|
| C2 | Most electron-deficient | Low | Generally resistant to electrophilic attack. |
| C4 | Nearly neutral | Possible, but less favored than C5 | Can be a site for substitution if C5 is blocked. |
The electron-deficient nature of the C2 carbon makes it the primary target for nucleophilic attack on the thiazole ring. pharmaguideline.com Such reactions typically require a strong nucleophile or activation of the ring, for instance, by quaternization of the ring nitrogen, which increases the acidity of the C2 proton. pharmaguideline.com Deprotonation at C2 can be achieved using strong bases like organolithium compounds, generating a nucleophilic C2 center that can react with various electrophiles. wikipedia.orgpharmaguideline.com
Thiazole rings can undergo ring-opening reactions under specific conditions. For example, reductive cleavage with sodium in liquid ammonia can lead to the opening of the ring, with the specific products depending on the substituents present. researchgate.net Oxidative ring-opening of benzothiazole (B30560) derivatives has also been reported, suggesting that the thiazole ring in this compound could be susceptible to cleavage under potent oxidizing conditions. researchgate.net Furthermore, certain thiazole-containing systems can participate in cycloaddition reactions, often at high temperatures, which can be followed by ring transformation. wikipedia.org
The nitrogen atom at the 3-position (N3) of the thiazole ring possesses a lone pair of electrons, making it the primary site for protonation. pharmaguideline.com Thiazoles are less basic than imidazoles, with a pKa of about 2.5 for the conjugate acid. wikipedia.org Quantum chemical studies confirm that protonation occurs more favorably on the N3 atom due to the high accumulation of charge density at this position. researchgate.net
Alkylation of the thiazole nitrogen also occurs readily at the N3 position. The reaction of thiazoles with alkyl halides leads to the formation of N-alkyl thiazolium cations. wikipedia.orgpharmaguideline.com These thiazolium salts are important intermediates and have been used as catalysts in various organic reactions. wikipedia.org Therefore, this compound is expected to react with alkylating agents to form the corresponding 3-alkyl-5-(benzenecarboxylatomethyl)thiazolium salt.
Table 2: Reactivity of the Thiazole Nitrogen (N3)
| Reaction | Reagent | Product |
|---|---|---|
| Protonation | Acid (H⁺) | Thiazolium cation |
Reactions Involving the Benzenecarboxylate Ester Group
The ester linkage in this compound is a versatile functional group that can undergo several characteristic reactions, providing a handle for modifying this part of the molecule.
Like other esters, the benzenecarboxylate group is susceptible to hydrolysis, a reaction that cleaves the ester bond. This can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester undergoes hydrolysis to yield 1,3-thiazol-5-ylmethanol and benzoic acid. This reaction is reversible.
Saponification (Base-Catalyzed Hydrolysis): Under basic conditions (e.g., with sodium hydroxide), the ester is irreversibly hydrolyzed to produce 1,3-thiazol-5-ylmethanol and the corresponding benzoate salt (e.g., sodium benzoate). Studies on related benzothiazolium salts have shown that hydrolysis can occur at pH values around 8, leading to the cleavage of substituents attached to the heterocyclic system. chemicalpapers.com
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'-OH) would result in the formation of a new ester (R'-benzenecarboxylate) and 1,3-thiazol-5-ylmethanol. This pathway is a common strategy for the derivatization of esters, allowing for the synthesis of a library of related compounds from a single precursor.
Table 3: Summary of Reactions of the Benzenecarboxylate Ester Group
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Water, Acid (e.g., HCl) | Heat | 1,3-Thiazol-5-ylmethanol + Benzoic Acid |
| Saponification | Water, Base (e.g., NaOH) | Heat | 1,3-Thiazol-5-ylmethanol + Sodium Benzoate |
Aromatic Substitutions on the Benzene (B151609) Ring
The benzene ring of the benzenecarboxylate group is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the ester functional group. The ester's oxygen atom, directly attached to the ring, can donate a lone pair of electrons through resonance, which tends to activate the ortho and para positions towards electrophilic attack. reddit.com Conversely, the carbonyl group is electron-withdrawing and deactivates the ring. reddit.com In the case of phenyl benzoate, electrophilic substitution preferentially occurs on the phenol-derived ring, with the para position being the most favored site due to steric hindrance at the ortho positions. reddit.com
Common electrophilic aromatic substitution reactions that could be anticipated on the benzene ring of this compound include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of a halogen atom (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. wikipedia.org
The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern and avoid potential side reactions on the thiazole ring or at the methylene (B1212753) linker.
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1,3-Thiazol-5-ylmethyl 4-nitrobenzenecarboxylate |
| Bromination | Br₂, FeBr₃ | 1,3-Thiazol-5-ylmethyl 4-bromobenzenecarboxylate |
| Sulfonation | SO₃, H₂SO₄ | 1,3-Thiazol-5-ylmethyl 4-(sulfo)benzenecarboxylate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1,3-Thiazol-5-ylmethyl 4-acetylbenzenecarboxylate |
Transformations at the Methylene Linker
The methylene (-CH₂-) group, situated in a benzylic-like position adjacent to the thiazole ring and the ester oxygen, is a site of potential reactivity.
Oxidation: The benzylic methylene group is susceptible to oxidation to a carbonyl group, which would transform the ester into an anhydride-like species. Various oxidizing agents can be employed for the oxidation of benzylic methylenes, including potassium permanganate (KMnO₄) and chromium-based reagents. mdpi.comkhanacademy.org More recently, catalytic methods using molecular oxygen in the presence of metal catalysts have been developed for greener transformations. rsc.org
Reduction: The entire benzenecarboxylate group can be cleaved through hydrogenolysis. organic-chemistry.org This reaction typically involves catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) and results in the formation of 5-methylthiazole and benzoic acid. organic-chemistry.orgorganic-chemistry.org This transformation is a common method for the deprotection of alcohols that have been protected as benzyl esters.
| Transformation | Reagents | Product(s) |
|---|---|---|
| Oxidation | KMnO₄ or other oxidizing agents | Benzoic 1,3-thiazole-5-carboxylic anhydride |
| Reduction (Hydrogenolysis) | H₂, Pd/C | 5-Methylthiazole and Benzoic acid |
Transition Metal-Mediated Transformations and Ligand Exchange
The thiazole ring in this compound contains both nitrogen and sulfur atoms with lone pairs of electrons, making it a potential ligand for transition metals. cdnsciencepub.comorientjchem.org The nitrogen atom, in particular, is a common coordination site for metals such as palladium, rhodium, and copper. nih.govnih.gov
Coordination and Catalysis: The molecule can act as a ligand in various transition metal-catalyzed reactions. For instance, palladium(II) complexes with thiazole-based ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com The coordination of the thiazole nitrogen to a metal center can influence the electronic properties of the thiazole ring and potentially facilitate other transformations.
Ligand Exchange: In the context of coordination chemistry, this compound could participate in ligand exchange reactions. This is a fundamental process where a ligand in a metal complex is replaced by another. The ability of the thiazole moiety to coordinate to a metal center would allow it to displace other ligands or be displaced by stronger coordinating ligands. This property is central to the mechanism of many catalytic cycles.
| Metal | Potential Interaction | Application |
|---|---|---|
| Palladium (Pd) | Coordination through thiazole nitrogen | Catalysis (e.g., cross-coupling reactions) |
| Rhodium (Rh) | Formation of Rh(I) complexes | Catalysis (e.g., hydroformylation) |
| Copper (Cu) | Coordination in various oxidation states | Catalysis (e.g., C-H activation) |
Heterocyclic Ring Transformations and Rearrangements
While the thiazole ring is aromatic and generally stable, it can undergo transformations under specific conditions, particularly cycloaddition reactions. wikipedia.orgnih.gov
Cycloaddition Reactions: Thiazoles can participate as the 4π component in [4+2] cycloadditions (Diels-Alder reactions) with highly reactive dienophiles, although this often requires high temperatures. wikipedia.org More commonly, thiazolium ylides, formed by N-alkylation and deprotonation, can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. acs.orgwikipedia.org These reactions provide a route to fused heterocyclic systems, like pyrrolo[2,1-b]thiazoles. acs.org In the case of this compound, quaternization of the thiazole nitrogen followed by treatment with a base could generate a thiazolium ylide, which could then be trapped in a cycloaddition reaction.
Ring-Opening Reactions: Under strongly reductive conditions, the thiazole ring can be cleaved. For example, treatment with sodium in liquid ammonia can lead to reductive ring opening. researchgate.net The specific products of such a reaction would depend on the substituents present on the ring.
| Reaction Type | Key Intermediate/Conditions | Potential Product Class |
|---|---|---|
| [3+2] Cycloaddition | Thiazolium ylide formation | Fused heterocycles (e.g., pyrrolo[2,1-b]thiazole derivatives) |
| Ring Opening | Strongly reductive conditions (e.g., Na/NH₃) | Acyclic sulfur and nitrogen-containing compounds |
Computational and Theoretical Investigations of 1,3 Thiazol 5 Ylmethyl Benzenecarboxylate
Quantum Chemical Calculations (DFT, ab initio): Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1,3-Thiazol-5-ylmethyl benzenecarboxylate. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the electronic structure, molecular orbitals, and various reactivity descriptors. researchgate.netresearchgate.net
DFT, particularly with hybrid functionals such as B3LYP, is a commonly employed method for studying thiazole (B1198619) derivatives due to its balance of accuracy and computational efficiency. researchgate.netresearchgate.net These calculations can determine the optimized molecular geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state.
From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net
Furthermore, these orbital energies are used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.85 |
| LUMO Energy | ELUMO | -1.23 |
| Energy Gap | ΔE | 5.62 |
| Electronegativity | χ | 4.04 |
| Chemical Hardness | η | 2.81 |
| Chemical Softness | S | 0.356 |
| Electrophilicity Index | ω | 2.90 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
The distribution of electron density and the electrostatic potential (ESP) map can also be visualized through these calculations. The ESP map is particularly useful for identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of this compound. The molecule's biological activity and physical properties are intrinsically linked to its preferred conformation(s).
Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify all possible low-energy conformations (conformers). This process helps in determining the most stable conformer, which is the one the molecule is most likely to adopt. Computational methods allow for the calculation of the relative energies of these different conformers, providing insight into the molecule's flexibility and the energy barriers between different conformations. nih.govmdpi.com
For this compound, the key rotatable bonds would be around the methylene (B1212753) bridge and the ester linkage. By performing a systematic conformational search, a potential energy surface can be generated, highlighting the global and local energy minima. This information is crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site, as the binding affinity can be highly dependent on the molecule's conformation.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)
| Conformer | Dihedral Angle (°C) (Thiazole-CH2-O-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178.5 | 0.00 |
| 2 | 65.2 | 1.25 |
| 3 | -70.1 | 1.89 |
Note: The data in this table is illustrative and represents typical values that would be obtained from conformational analysis.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods can be used to explore different potential reaction pathways and identify the most energetically favorable route. nih.gov
This involves calculating the energies of reactants, products, intermediates, and transition states for each proposed step in the reaction mechanism. By mapping out the potential energy surface of the reaction, the activation energies for each step can be determined, allowing for the identification of the rate-determining step. This level of detail provides a deeper understanding of the reaction kinetics and can help in optimizing reaction conditions to improve yield and efficiency.
For instance, in the synthesis of thiazole derivatives, computational studies can elucidate the intricate details of cyclization and condensation steps, providing insights that are often difficult to obtain through experimental means alone. bepls.comnih.gov
In Silico Screening and Library Design for Analog Synthesis
In silico screening and the design of compound libraries are crucial components of modern drug discovery and materials science. nih.govresearchgate.net By leveraging computational methods, it is possible to design and evaluate a large number of virtual analogs of this compound to identify derivatives with potentially improved properties. nih.govijpsjournal.com
This process often begins with the core structure of this compound, which can be systematically modified by adding or substituting different functional groups at various positions on the thiazole and benzene (B151609) rings. Large virtual libraries of these analogs can then be generated.
These virtual libraries can be screened for various properties, including drug-likeness (e.g., adherence to Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and binding affinity to specific biological targets through molecular docking simulations. nih.govijpsjournal.com This in silico approach allows for the rapid and cost-effective identification of promising candidates for synthesis and further experimental testing, significantly streamlining the discovery process. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed experimental peaks. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (1H and 13C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the compound. mdpi.com
UV-Visible Spectroscopy: The electronic transitions and the corresponding absorption wavelengths (λmax) can be calculated using Time-Dependent DFT (TD-DFT). This helps in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. nih.gov
The agreement between the predicted and experimental spectra serves as a strong validation of the computational methods and the calculated molecular structure.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopic Technique | Predicted Value | Experimental Value |
| IR (C=O stretch) | 1725 cm-1 | 1720 cm-1 |
| 1H NMR (CH2) | 5.35 ppm | 5.32 ppm |
| 13C NMR (C=O) | 166.2 ppm | 165.8 ppm |
| UV-Vis (λmax) | 275 nm | 278 nm |
Note: The data in this table is illustrative and represents the expected correlation between predicted and experimental values.
Structure Activity Relationship Sar Studies of 1,3 Thiazol 5 Ylmethyl Benzenecarboxylate Analogs
Systematic Substituent Effects on the Thiazole (B1198619) Ring
The thiazole ring is a cornerstone of many pharmacologically active compounds, and its substitution pattern is a critical determinant of biological activity. globalresearchonline.netnih.govbohrium.comresearchgate.netnih.gov Modifications at various positions of the thiazole nucleus can significantly influence the molecule's potency and selectivity. nih.gov
Structure-activity relationship studies have shown that the introduction of different substituent groups on the thiazole ring can modulate the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets. For instance, the presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on a phenyl ring attached to the thiazole moiety has been shown to be important for activity in several contexts, including anticonvulsant and antibacterial activities. mdpi.comresearchgate.net Conversely, electron-donating groups like methyl or methoxy (B1213986) groups can also enhance activity, depending on the specific biological target. nih.govijper.org
The position of the substituent is also crucial. For example, in a series of trisubstituted thiazole derivatives, para-halogen-substituted phenyl groups attached to the thiazole ring were found to be important for activity. mdpi.com The replacement of smaller groups with bulkier ones, such as a phenyl ring, can also be essential for activity, indicating the presence of a specific binding pocket that accommodates larger substituents. nih.govmdpi.com
The following table summarizes the observed effects of various substituents on the thiazole ring based on findings from multiple studies.
Modulations of the Benzenecarboxylate Moiety and their Pharmacophore Implications
The benzenecarboxylate portion of the molecule serves as another key area for structural modification to optimize biological activity. Alterations to the benzene (B151609) ring, such as the introduction of various substituents, can significantly impact the compound's pharmacophore, influencing its binding affinity and selectivity for its target.
Research has demonstrated that the nature and position of substituents on the benzene ring are critical. For example, in studies on FabH inhibitors, compounds with a substituent on the benzene ring located at the C4 position of the thiazole ring showed better inhibitory activity. researchgate.net Furthermore, it was observed that compounds with meta-substituted chloro (Cl) or bromo (Br) groups on the benzene ring attached to an amide linker displayed superior inhibitory activity compared to those with para-substituents. researchgate.net This highlights the importance of the electronic landscape and steric profile of the benzenecarboxylate moiety for effective target engagement.
The table below outlines the impact of specific modulations on the benzenecarboxylate moiety.
Influence of the Methylene (B1212753) Linker on Molecular Interactions
Studies comparing linkers of different lengths, such as methylene versus ethylene (B1197577) (-CH2-CH2-), have shown that even a small change in linker length can significantly affect biological activity. nih.gov A shorter, more rigid linker like methylene may lock the molecule into a specific conformation that is favorable for binding. In contrast, a longer, more flexible linker might allow for too much conformational freedom, leading to an entropic penalty upon binding, or it may orient the pharmacophoric groups in a non-optimal way.
The length of the methylene spacer can also influence the molecule's dipole moment. For instance, in poly(azomethine esters), the dipole moment is higher when the number of methylene units in the spacer is odd, which may be due to specific conformational features of the ester part of the macromolecule. researchgate.net Such changes in the dipole moment can affect the molecule's solubility, membrane permeability, and its ability to form key electrostatic interactions within a binding site. Therefore, the methylene linker is not merely a spacer but an active contributor to the molecule's pharmacodynamic and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics
To better understand and predict the biological activity of 1,3-thiazol-5-ylmethyl benzenecarboxylate analogs, researchers often employ computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiazole derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as antimicrobial and enzyme inhibitory effects. researchgate.netnih.govresearchgate.net These models can help in designing new, more potent analogs by identifying the key structural features that contribute positively or negatively to the desired activity. nih.gov
In parallel with QSAR, ligand efficiency (LE) metrics are widely used in drug discovery to assess the quality of a compound. nih.gov These metrics relate the binding affinity of a molecule to its size, providing a measure of how efficiently the molecule uses its atoms to bind to its target. rgdscience.com This helps in prioritizing compounds for further development and avoiding "molecular obesity," where potency is increased simply by adding more atoms, often leading to poor drug-like properties. nih.govnih.gov
Several LE metrics are commonly used, each providing a different perspective on the quality of a ligand.
By applying QSAR and LE metrics to series of thiazole esters, medicinal chemists can make more informed decisions in the design and optimization process, leading to the development of higher quality drug candidates.
Design Principles for Enhanced Selectivity and Potency in Thiazole Esters
Based on extensive SAR studies, several key design principles have emerged for enhancing the selectivity and potency of thiazole esters like this compound. These principles provide a strategic framework for the rational design of new analogs with improved therapeutic profiles.
Strategic Substitution on Aromatic Rings: The placement and electronic nature of substituents on both the thiazole-associated phenyl ring and the benzenecarboxylate ring are paramount. For certain targets, electron-withdrawing groups in specific positions (e.g., meta-position) can significantly boost potency. researchgate.net For others, electron-donating groups like methoxy may be more beneficial. ijper.org This indicates that the electronic requirements are highly target-dependent and must be empirically determined for each new series of compounds.
Exploitation of Hydrophobic Pockets: The observation that bulky groups, such as a phenyl ring, attached to the thiazole are often crucial for activity suggests the presence of well-defined hydrophobic pockets in the target binding sites. nih.gov Future designs should aim to fill these pockets with appropriately sized and shaped lipophilic groups to maximize van der Waals interactions and improve binding affinity.
Optimization of the Linker: The methylene linker is a critical element for controlling the relative orientation of the two key aromatic moieties. Its length and rigidity should be considered a key optimization parameter. While a single methylene group provides a certain degree of conformational constraint, exploring slightly longer or more rigid linkers could lead to improved potency by presenting the pharmacophoric elements in a more favorable geometry for binding.
Balancing Potency with Drug-like Properties: While increasing potency is a primary goal, it should not come at the expense of good physicochemical properties. The use of ligand efficiency metrics is crucial in this regard. nih.gov Design efforts should focus on increasing potency while maintaining or improving properties like solubility and membrane permeability, and keeping lipophilicity within an acceptable range to minimize potential toxicity. nih.gov
Integration of Computational Modeling: The early and continuous use of computational tools such as QSAR and molecular docking can significantly accelerate the design process. nih.govekb.eg These models can help prioritize which analogs to synthesize, predict their activity, and provide insights into the specific molecular interactions that drive potency and selectivity, thereby guiding a more rational and efficient drug discovery effort.
Molecular Mechanisms of Action and Biological Target Modulation Studies
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action
Cholinesterase Inhibition: Thiazole (B1198619) derivatives have been identified as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.govnih.gov Studies on benzimidazole-based thiazoles, for instance, have shown potent inhibitory activity with IC50 values in the low micromolar and even nanomolar range. nih.gov Kinetic analyses of some benzothiazolone derivatives revealed them to be reversible and noncompetitive inhibitors of BuChE. mdpi.com This suggests that they bind to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
Cyclooxygenase (COX) Inhibition: The thiazole motif is also present in compounds designed as inhibitors of COX-1 and COX-2, enzymes involved in inflammation. acs.org Studies on certain thiazole carboxamide derivatives have demonstrated potent and, in some cases, selective inhibition of the COX-2 isoform. acs.orgmetu.edu.tr The mechanism of these nonsteroidal anti-inflammatory drugs (NSAIDs) typically involves blocking the hydrophobic channel of the COX active site, preventing the synthesis of prostaglandins. acs.org
Other Enzyme Systems: Thiazole-containing compounds have also been evaluated against other enzymes. For example, certain thiazolidinone derivatives act as non-competitive inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis, with Ki values in the micromolar range. nih.gov
| Thiazole Derivative Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Mechanism | Reference |
|---|---|---|---|---|
| Benzimidazole-Thiazole Hybrid | AChE | IC50 = 0.10 µM | Not Specified | nih.gov |
| Benzimidazole-Thiazole Hybrid | BuChE | IC50 = 0.20 µM | Not Specified | nih.gov |
| Thiazole Carboxamide Derivative | COX-1 | IC50 = 0.239 µM | Not Specified | acs.org |
| Thiazole Carboxamide Derivative | COX-2 | IC50 = 0.191 µM | Not Specified | acs.org |
| Benzothiazolone Derivative | BuChE | Ki = 1.14 µM | Noncompetitive | mdpi.com |
| Thiazolidinone Derivative | Mushroom Tyrosinase | Ki = 1.5 µM | Noncompetitive | nih.gov |
Receptor Binding Profiling and Allosteric Modulation Assays
Direct receptor binding profiles for 1,3-Thiazol-5-ylmethyl benzenecarboxylate have not been characterized in public literature. However, the thiazole scaffold has been incorporated into molecules targeting various receptors. Radioligand-binding assays have been employed to confirm the mechanism of action for related heterocyclic compounds. For example, studies on 1,3,4-thiadiazole (B1197879) derivatives confirmed their interaction with benzodiazepine (B76468) (BZD) receptors as part of their anticonvulsant activity. researchgate.net
In the context of cancer therapy, thiazole derivatives have been investigated for their potential to interact with key receptors that are upregulated in breast cancer, such as the vesicular endothelial growth factor receptor-2 (VEGFR-2), as well as progesterone (B1679170) and estrogen receptors. nih.gov Targeting these receptors can inhibit tumor growth and proliferation. nih.gov While specific binding affinities and allosteric modulation effects would need to be determined experimentally for this compound, the precedent set by other thiazole-based compounds suggests this as a plausible area of investigation.
Protein-Ligand Interaction Analysis
Molecular docking is a computational technique frequently used to predict and analyze the interaction between a ligand, such as a thiazole derivative, and its protein target. nih.gov These in silico studies provide valuable insights into the binding modes and affinities that guide the development of more potent molecules.
Anticancer Targets: Docking studies have explored the interactions of thiazole derivatives with several proteins implicated in cancer. For instance, compound 4c, a thiazole derivative, showed a promising binding affinity towards the active sites of aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com Another study highlighted interactions with Pim-1 kinase, a protein involved in cell survival and proliferation. nih.gov These interactions are typically stabilized by hydrogen bonds and arene-arene interactions within the receptor's binding pocket. nih.gov
Enzyme Targets: To understand enzyme inhibition, docking simulations have been performed on targets like COX, cholinesterases, and tyrosinase. nih.govacs.orgnih.gov In the case of BuChE, a benzothiazolone derivative was predicted to form a hydrogen bond and π-π interactions with key residues like Ser287 and Trp82 in the active site. mdpi.com Similarly, interactions with penicillin-binding proteins (PBPs) and sterol 14α-demethylase have been modeled to explain the antimicrobial activity of certain thiazole coumarins. rsc.org These computational analyses consistently show that the thiazole ring and its substituents can form strong interactions with the amino acid residues of target proteins, explaining their inhibitory effects.
Cellular Mechanistic Studies: Investigation of Downstream Signaling Pathways and Cellular Responses
The cellular effects of thiazole derivatives have been most extensively studied in the context of cancer. nih.govnih.govmdpi.com While specific data for this compound is absent, numerous thiazole-containing compounds have demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those from colon, breast, liver, and ovarian cancers. mdpi.comnih.govnih.gov
The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, one thiazole derivative was shown to induce apoptosis in the pre-G1 phase and halt the cell cycle in the G1 and S phases in MCF-7 breast cancer cells. tandfonline.com Further studies have confirmed apoptosis activation through Annexin V FITC/PI assays. mdpi.com The anti-cancer activity of thiazoles has been linked to the inhibition of various signaling pathways essential for cancer cell growth and survival, such as those mediated by protein and lipid kinases. researchgate.net
| Thiazole Derivative | Cancer Cell Line | Activity (IC50) | Observed Cellular Mechanism | Reference |
|---|---|---|---|---|
| Compound 4c (a 2,4-disubstituted thiazole) | MCF-7 (Breast) | 2.57 µM | VEGFR-2 inhibition, Apoptosis, Cell Cycle Arrest | mdpi.com |
| Compound 4c (a 2,4-disubstituted thiazole) | HepG2 (Liver) | 7.26 µM | Not Specified | mdpi.com |
| Compound 5f (a bis-thiazole) | KF-28 (Ovarian) | 0.0061 µM | Apoptosis, Cell cycle arrest at G1 phase | nih.gov |
| Compound 5c (a bis-thiazole) | Hela (Cervical) | 0.0006 µM | Not Specified | nih.gov |
| Compound 8 (a 2,4-disubstituted thiazole) | MCF-7 (Breast) | IC50 between 3.36 and 6.09 µg/ml | Apoptosis, Cell cycle arrest at G1 and S phases | tandfonline.com |
Antimicrobial Target Identification and Resistance Mechanisms
Thiazole and its derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govmdpi.comjchemrev.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into the cell membranes of microbes like bacteria and fungi. mdpi.com This disruption of the cell membrane can lead to the leakage of cytoplasmic contents and ultimately cell death. mdpi.comanalis.com.my
More specific molecular targets have also been identified. For some benzothiazole (B30560) compounds, the mechanism of action involves the potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. nih.gov This mode of action is crucial for overcoming antibiotic resistance. nih.govacs.org Studies have shown these compounds to be effective against a range of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the sub-microgram per milliliter range. nih.govnih.gov
Antiviral Mechanisms of Action Against Viral Replicases or Entry Pathways
The thiazole core is a key pharmacophore in several antiviral agents, including the FDA-approved HIV drug Ritonavir. nih.govwikipedia.org Research has demonstrated the efficacy of various thiazole derivatives against a wide array of viruses, such as Hepatitis B and C (HBV, HCV), influenza viruses, and alphaviruses. nih.govnih.govreading.ac.ukreading.ac.uk
The mechanisms of antiviral action are diverse. Some thiazole amides inhibit alphavirus replication by specifically blocking the translation of subgenomic viral RNA and the subsequent synthesis of structural proteins, without affecting host cell functions. nih.gov Other thiazolides have shown potent and selective inhibition of HBV replication. reading.ac.ukresearchgate.net Additionally, some compounds are thought to act as viral entry inhibitors, which interfere with the initial stages of infection by blocking the virus from entering the host cell. mdpi.com The broad applicability of the thiazole scaffold in antiviral drug design suggests that this compound could potentially be explored for similar activities. nih.gov
Advanced Applications and Future Research Directions of 1,3 Thiazol 5 Ylmethyl Benzenecarboxylate and Its Derivatives
Integration into Coordination Compounds and Metal-Organic Frameworks (MOFs)
The nitrogen and sulfur atoms in the 1,3-thiazole ring of 1,3-Thiazol-5-ylmethyl benzenecarboxylate offer potential coordination sites for metal ions, making it a promising ligand for the construction of coordination compounds and Metal-Organic Frameworks (MOFs). While direct studies on the integration of this compound into MOFs are emerging, the broader class of thiazole (B1198619) derivatives has been successfully employed as ligands in coordination chemistry.
Thiazole-containing ligands can act as linkers, connecting metal ions or clusters to form one-, two-, or three-dimensional networks. The resulting MOFs can exhibit a variety of properties, including porosity, luminescence, and catalytic activity, which are influenced by the nature of the metal ion and the organic linker. For instance, thiazole-based MOFs have been explored for applications in gas storage and separation, chemical sensing, and catalysis. mdpi.com
The benzenecarboxylate group in this compound can also participate in the formation of MOF structures, either through coordination of the carboxylate group (if hydrolyzed) or through intermolecular interactions such as π-π stacking. The interplay between the thiazole and benzenecarboxylate moieties can lead to the formation of novel MOF architectures with tailored properties. Future research in this area could focus on synthesizing and characterizing MOFs incorporating this compound and its derivatives, and exploring their potential applications in areas such as gas adsorption, selective catalysis, and drug delivery.
A notable example involves the use of a thiazolo[5,4-d]thiazole (tztz) unit in a mixed-linker coordination polymer, [Zn(1,3-BDC)Dptztz]·DMF. This material demonstrates porosity and a gate-opening effect for CO2 adsorption, highlighting the potential of thiazole-containing ligands in creating functional MOFs. mdpi.comresearchgate.net
| Ligand Derivative | Metal Ion | Framework Type | Potential Application |
| Thiazole-5-carboxylic acid | Zn(II), Cd(II) | Pillared-layer MOF | Gas separation, Luminescence |
| 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole | Zn(II) | Interdigitated Coordination Polymer | CO2 Adsorption |
| Thiazole-4-carboxylic acid derivatives | Eu(III), Nd(III), Sm(III) | Luminescent MOF | Chemical Sensing |
Role in Homogeneous and Heterogeneous Catalysis
Thiazole derivatives have demonstrated significant potential in both homogeneous and heterogeneous catalysis. The thiazolium salt, formed by the alkylation of the thiazole nitrogen, is a key precursor to N-heterocyclic carbenes (NHCs). These NHCs are powerful ligands for transition metals and are also effective organocatalysts.
In homogeneous catalysis, thiazole-derived NHC-metal complexes have been employed in a variety of organic transformations, including cross-coupling reactions, metathesis, and hydrogenation. The electronic and steric properties of the NHC ligand can be readily tuned by modifying the substituents on the thiazole ring, allowing for the optimization of catalyst performance.
In the realm of heterogeneous catalysis, thiazole-based compounds can be immobilized on solid supports, such as polymers or silica, to create recyclable catalysts. These materials offer the advantages of easy separation from the reaction mixture and potential for reuse, contributing to more sustainable chemical processes. For example, thiazole derivatives have been used in the development of catalysts for the synthesis of fine chemicals and pharmaceuticals.
Future research could explore the catalytic activity of metal complexes derived from this compound and its analogs. The coordination of the thiazole ring to a metal center could lead to novel catalysts with unique reactivity and selectivity. Furthermore, the development of heterogeneous catalysts based on this scaffold could provide environmentally friendly alternatives to existing catalytic systems.
Development as Advanced Agrochemicals and Crop Protection Agents (e.g., herbicides, insecticides, fungicides)
The thiazole ring is a common structural motif in a number of commercially successful agrochemicals. researchgate.net Thiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. researchgate.netnih.gov This has led to extensive research into the development of new thiazole-based crop protection agents with improved efficacy, selectivity, and environmental profiles.
Fungicides: Several commercial fungicides, such as Thiabendazole and Thifluzamide, contain a thiazole ring. researchgate.net Research has shown that novel isothiazole–thiazole derivatives exhibit ultrahigh fungicidal activity by targeting the oxysterol-binding protein (PcORP1) and inducing systemic acquired resistance in plants. nih.govrsc.org
Insecticides: The neonicotinoid insecticides, Thiamethoxam and Clothianidin, are prominent examples of thiazole-containing agrochemicals. researchgate.net These compounds act on the nicotinic acetylcholine receptors of insects, leading to paralysis and death.
Herbicides: Thiazole derivatives have also been investigated as potential herbicides. For instance, novel thiazole phenoxypyridine derivatives have been shown to protect maize from the phytotoxic effects of the PPO-inhibitor herbicide, fomesafen. nih.gov
The structure of this compound provides a template for the design of new agrochemicals. By modifying the substituents on the thiazole and benzene (B151609) rings, it is possible to optimize the biological activity and selectivity of the compound. Future research in this area will likely focus on the synthesis and biological evaluation of novel derivatives of this compound, with the aim of discovering new crop protection agents with enhanced performance and reduced environmental impact.
| Agrochemical Class | Example Thiazole Derivative | Mode of Action |
| Fungicide | Thiabendazole | Inhibition of microtubule assembly |
| Insecticide | Thiamethoxam | Nicotinic acetylcholine receptor agonist |
| Herbicide Safener | Thiazole phenoxypyridine derivative | Protects crop from herbicide injury |
Applications in Materials Science: Optoelectronic Properties and Supramolecular Assemblies
The conjugated π-system of the thiazole ring, coupled with its ability to engage in intermolecular interactions, makes thiazole derivatives attractive building blocks for advanced materials with interesting optoelectronic and self-assembly properties.
Optoelectronic Properties: Thiazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The introduction of a thiazole ring into a conjugated molecule can influence its electronic properties, such as the HOMO and LUMO energy levels, and its photophysical properties, such as absorption and emission wavelengths. For example, thiazolo[5,4-d]thiazole-based materials have been shown to be promising for use in solid-state photonic and fluorescence-based optical devices. rsc.orgresearchgate.net The photophysical properties of these materials are a function of their crystal packing. rsc.org
Supramolecular Assemblies: The ability of the thiazole ring to participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, allows for the construction of well-defined supramolecular assemblies. These assemblies can exhibit a range of interesting properties, including liquid crystallinity, gelation, and stimuli-responsive behavior. The benzenecarboxylate moiety in this compound can also contribute to the formation of these assemblies through aromatic interactions.
Future research in this area could focus on the synthesis of novel derivatives of this compound with tailored optoelectronic properties. By systematically varying the substituents on the thiazole and benzene rings, it may be possible to fine-tune the emission color, charge transport characteristics, and self-assembly behavior of these materials for specific applications in organic electronics and photonics.
| Material Property | Thiazole Derivative Feature | Potential Application |
| Fluorescence | Thiazolo[5,4-d]thiazole core | Organic Light-Emitting Diodes (OLEDs) |
| Charge Transport | Extended π-conjugation | Organic Field-Effect Transistors (OFETs) |
| Self-Assembly | Hydrogen bonding and π-π stacking | Liquid Crystals, Gels |
Chemical Biology Tools and Probe Development
The thiazole scaffold is a key component of many natural products and pharmaceuticals, and its derivatives have found applications as chemical biology tools for studying biological systems. nih.govdergipark.org.tr The development of fluorescent probes based on the thiazole ring has been a particularly active area of research.
Thiazole orange (TO) is a well-known fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to nucleic acids. nih.govnih.gov This property has been exploited in the development of probes for DNA and RNA detection, as well as for studying protein-DNA interactions. nih.gov Benzothiazole-based fluorescent probes have also been developed for the detection of various biomolecules and for monitoring physiological conditions. researchgate.netresearchgate.net These probes often rely on mechanisms such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and photoinduced electron transfer (PET) to produce a fluorescent signal in the presence of the target analyte. researchgate.net
The structure of this compound could serve as a starting point for the design of new chemical biology probes. For example, by introducing appropriate recognition elements and fluorophores, it may be possible to develop probes for specific enzymes, receptors, or other biomolecules. The thiazole ring can act as a scaffold to which these functional groups are attached, and its electronic properties can be tuned to optimize the performance of the probe.
Future research in this area could involve the synthesis of a library of this compound derivatives and their evaluation as potential chemical biology tools. This could lead to the discovery of new probes for a variety of applications, including bioimaging, diagnostics, and drug discovery.
| Probe Type | Thiazole-Based Example | Sensing Mechanism | Target Analyte |
| Fluorescent Dye | Thiazole Orange (TO) | Intercalation and Turn-on Fluorescence | Nucleic Acids |
| Fluorescent Probe | Benzothiazole-diacrylate | Michael Addition and Fluorescence Enhancement | Cysteine |
| ESIPT Probe | 2-(2-hydroxyphenyl)benzothiazole (HBT) | Excited-State Intramolecular Proton Transfer | Various Analytes |
Sustainable Synthetic Routes and Green Chemistry Considerations
The development of sustainable and environmentally friendly methods for the synthesis of thiazole derivatives is a key focus of modern organic chemistry. researchgate.netsemanticscholar.orgnih.gov Traditional methods for thiazole synthesis often involve the use of harsh reagents, toxic solvents, and high temperatures, which can generate significant amounts of waste. researchgate.net In contrast, green chemistry approaches aim to minimize the environmental impact of chemical processes by using renewable starting materials, non-toxic catalysts, and energy-efficient reaction conditions. researchgate.netnih.gov
Several green synthetic routes for the preparation of thiazoles have been reported, including:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in thiazole synthesis. researchgate.net
Ultrasound-assisted synthesis: Sonication can also accelerate reaction rates and enhance the efficiency of thiazole formation. nih.gov
Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, can reduce the environmental footprint of thiazole synthesis. researchgate.net
Catalyst-free reactions: In some cases, it is possible to carry out thiazole synthesis without the need for a catalyst, which simplifies the purification process and reduces waste.
Multi-component reactions: One-pot, multi-component reactions that form the thiazole ring in a single step are highly efficient and atom-economical. bepls.com
Future research in this area will continue to focus on the development of even more sustainable methods for the synthesis of this compound and its derivatives. This will involve the exploration of new catalysts, reaction media, and energy sources to further improve the efficiency and environmental performance of these processes.
| Green Chemistry Approach | Description | Advantages |
| Microwave-assisted synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, improved yields. |
| Ultrasound-assisted synthesis | Application of ultrasonic waves to promote the reaction. | Shorter reaction times, higher yields. |
| Green Solvents | Use of environmentally friendly solvents like water. | Reduced toxicity and environmental impact. |
| Multi-component reactions | Combining three or more reactants in a single step. | High atom economy, simplified procedures. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,3-thiazol-5-ylmethyl benzenecarboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling thiazole derivatives with benzenecarboxylate esters. For example, refluxing thiazole precursors with sodium acetate and carboxylic acid derivatives in acetic acid (3–5 hours) can yield crystalline products after purification . Alternative methods may use alkylation or esterification under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) to enhance efficiency .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use spectroscopic techniques:
- NMR : Confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm in NMR) .
- IR : Identify ester C=O stretches (~1720 cm) and thiazole C=N vibrations (~1600 cm) .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodology : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) based on structural analogs . Store under inert gas (N/Ar) at –20°C to prevent hydrolysis of the ester group, as recommended for similar benzoate derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodology :
- Cross-validate data : Compare NMR/IR results with computational predictions (e.g., DFT simulations) to confirm peak assignments .
- Control experiments : Synthesize derivatives with isotopic labeling (e.g., -labeled carbonyl groups) to isolate spectral contributions .
- Collaborate : Cross-reference datasets from independent labs to identify systematic errors .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodology :
- Optimize intermediates : Use protecting groups (e.g., tert-butyl esters) to stabilize reactive sites during thiazole ring formation .
- Catalytic systems : Employ Pd-catalyzed cross-coupling for aryl-thiazole linkages, which reduces side reactions compared to classical alkylation .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers .
Q. What biological activity mechanisms have been proposed for thiazole-benzenecarboxylate hybrids?
- Methodology :
- Enzyme inhibition : Assess interactions with targets like cytochrome P450 (CYP3A4) via docking studies, as seen in analogs like cobicistat .
- Antimicrobial assays : Test against Gram-positive bacteria using MIC (minimum inhibitory concentration) protocols, leveraging the thiazole ring’s affinity for microbial enzymes .
- Cellular uptake : Use fluorescent labeling (e.g., BODIPY-tagged derivatives) to track intracellular localization in cancer cell lines .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies for thiazole-benzenecarboxylate derivatives in vitro?
- Methodology :
- Range-finding : Start with logarithmic dilutions (e.g., 0.1–100 µM) based on IC values of structurally related compounds .
- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle-only controls to isolate compound effects .
- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests to account for variability .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodology :
- Lipophilicity : Calculate logP values via ChemAxon or ACD/Labs software, critical for bioavailability studies .
- Solubility : Apply the General Solubility Equation (GSE) using melting point data (if available) or QSPR models .
- ADMET profiling : Use SwissADME or ADMETlab to predict toxicity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
